molecular formula C14H23BN2O2 B578654 1-Cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 1233526-60-7

1-Cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No. B578654
CAS RN: 1233526-60-7
M. Wt: 262.16
InChI Key: OCBNABJVDPSMQY-UHFFFAOYSA-N
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Description

“1-Cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole” is a compound that has been mentioned in the context of protein kinase inhibitors . It is useful in the treatment of cell proliferative diseases .


Molecular Structure Analysis

The molecular formula of this compound is C13H22BN3O2 . Its average mass is 263.144 Da and its mono-isotopic mass is 263.180511 Da .

Scientific Research Applications

  • Synthesis and Characterization : Studies have been conducted on similar compounds, focusing on their synthesis and characterization through spectroscopic methods and X-ray diffraction. For instance, Liao et al. (2022) synthesized and characterized a related compound using FT-IR, NMR, MS spectroscopies, and X-ray diffraction, also applying Density Functional Theory (DFT) for molecular structure calculations (Liao, Liu, Wang, & Zhou, 2022).

  • Crystal Structure and Conformational Analysis : Yang et al. (2021) conducted a study on a similar compound, focusing on its crystal structure and conformational analysis using DFT, revealing insights into molecular structure characteristics and molecular conformations (Yang, Huang, Chen, Chen, Gao, Chai, & Zhao, 2021).

  • Intermediate in Biologically Active Compounds : The compound has been mentioned as an important intermediate in the synthesis of biologically active compounds. For instance, Kong et al. (2016) described its use in synthesizing a compound related to crizotinib (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).

  • Optimized Scale-Up Synthesis : Bethel et al. (2012) discussed an optimized synthesis method for related compounds, highlighting the applicability of such chemistry in high-throughput and large-scale synthesis, which is crucial for medicinal applications (Bethel, Campbell, Goldberg, Kemmitt, Lamont, & Suleman, 2012).

  • Application in Organic Solar Cells : Sharma et al. (2016) explored the use of similar compounds in the development of donor-acceptor polymers for organic solar cells, demonstrating the potential of these materials in renewable energy technologies (Sharma, Sarothia, Singh, Kan, Keivanidis, & Jacob, 2016).

properties

IUPAC Name

1-cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23BN2O2/c1-13(2)14(3,4)19-15(18-13)11-9-16-17(10-11)12-7-5-6-8-12/h9-10,12H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCBNABJVDPSMQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30718348
Record name 1-Cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1233526-60-7
Record name 1-Cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1233526-60-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (50 mg, 0.2 mmol), cyclopentyl bromide (46 mg, 0.31 mmol, Aldrich, Cat. No. C115207), and cesium carbonate (250 mg, 0.77 mmol) in acetonitrile (1 mL) was stirred at 90° C. for 2 hours. After cooling it was quenched with water, extracted with ethyl acetate. The extract was washed with water, brine; dried over Na2SO4. After filtration the filtrate was concentrated to yield 40 mg of the product which was directly used in the next step reaction without further purification. LCMS (M+H)+: m/z=263.3
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two

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